molecular formula C14H14O3 B14682815 2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine CAS No. 36307-54-7

2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine

Cat. No.: B14682815
CAS No.: 36307-54-7
M. Wt: 230.26 g/mol
InChI Key: HKBHRNFAVYXVGC-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine is a heterocyclic compound that features a unique trioxonine ring structure fused with a naphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydro compounds, and various substituted naphthalene derivatives .

Scientific Research Applications

2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine
  • 2,3,5,6-Tetrahydro-1,4,7-oxonine

Uniqueness

2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine is unique due to its fused trioxonine and naphthalene structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds .

Properties

CAS No.

36307-54-7

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

11,14,17-trioxatricyclo[8.7.0.03,8]heptadeca-1,3,5,7,9-pentaene

InChI

InChI=1S/C14H14O3/c1-2-4-12-10-14-13(9-11(12)3-1)16-7-5-15-6-8-17-14/h1-4,9-10H,5-8H2

InChI Key

HKBHRNFAVYXVGC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC3=CC=CC=C3C=C2OCCO1

Origin of Product

United States

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